molecular formula C10H12N2O5 B176558 (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one CAS No. 175471-64-4

(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one

Cat. No.: B176558
CAS No.: 175471-64-4
M. Wt: 240.21 g/mol
InChI Key: SNEKINQEWXDGCE-ZOQUXTDFSA-N
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Description

2’-O-Methyl-2,5’-anhydrouridine is a modified nucleoside, specifically an anhydrous nucleoside It is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a methyl group, and the molecule undergoes an anhydrous transformation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-2,5’-anhydrouridine typically involves a multi-step reaction process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for 2’-O-Methyl-2,5’-anhydrouridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-2,5’-anhydrouridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.

Scientific Research Applications

2’-O-Methyl-2,5’-anhydrouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-O-Methyl-2,5’-anhydrouridine involves its incorporation into nucleic acids. The methyl group at the 2’ position enhances the stability of the nucleic acid duplexes by increasing resistance to nuclease degradation. This modification also affects the hybridization properties of the nucleic acids, making them more stable and less prone to degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methyl-2,5’-anhydrouridine is unique due to its anhydrous nature and the presence of a methyl group at the 2’ position. This combination of features provides enhanced stability and resistance to degradation, making it particularly useful in various scientific and industrial applications.

Properties

IUPAC Name

(1R,10R,11R,12R)-11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEKINQEWXDGCE-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C2COC3=NC(=O)C=CN3C1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]2COC3=NC(=O)C=CN3[C@@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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